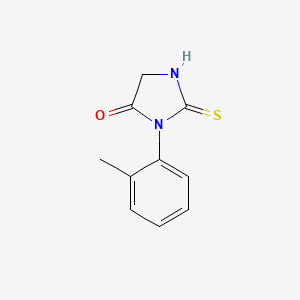
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, also known as ZM-447439, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anti-cancer drug. This compound has shown promising results in pre-clinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Structural Analysis and Reactivity
- Research has elucidated the stereochemical peculiarities of related compounds through X-ray structural analysis, highlighting their potential in synthesizing heterocyclic compounds. Such studies are crucial for understanding the molecular configuration and reactivity, laying the groundwork for further synthetic applications (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
- The chemical reactivity of similar γ-ketoacid derivatives has been explored, leading to the formation of heterocyclic compounds with potential pharmacological activities. These findings are significant for the development of new therapeutic agents (Salem et al., 2014).
- Another study focused on the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which revealed a series of compounds with expected antibacterial activities. This underscores the compound's utility as a starting material for creating bioactive molecules (El-Hashash et al., 2015).
Biological Activities
- The synthesis and antimicrobial activity of novel heterocyclic compounds via Michael addition involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been documented. These studies highlight the potential of these compounds in developing new antimicrobial agents (El-Hashash et al., 2014).
- Ytterbium triflate catalyzed microwave-assisted synthesis of 3-acylacrylic acid building blocks from derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid has been developed. This efficient general protocol opens new avenues for the fast preparation of biologically active compounds (Tolstoluzhsky et al., 2008).
properties
IUPAC Name |
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFTKXWJQFGLI-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)












